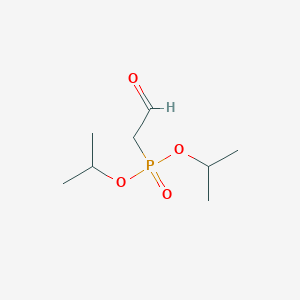
Methyl(octyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(octyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group, an octyl group, and a hydroxyl group. This compound belongs to the class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(octyl)phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is obtained from trimethylphosphite . Another method includes the hydrolysis of methyldichlorophosphine . These reactions typically require acidic or basic conditions to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The hydrolysis of phosphonates and phosphinates is a common industrial method, utilizing reagents such as hydrochloric acid or bromotrimethylsilane followed by methanolysis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(octyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Applications De Recherche Scientifique
Methyl(octyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in drug development, particularly as a bioisostere in medicinal chemistry.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl(octyl)phosphinic acid involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
- Methylphosphinic acid
- Dimethylphosphinic acid
- Methylphosphonic acid
Comparison: Methyl(octyl)phosphinic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties compared to its simpler counterparts like methylphosphinic acid and dimethylphosphinic acid . This hydrophobicity can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
51528-30-4 |
|---|---|
Formule moléculaire |
C9H21O2P |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
methyl(octyl)phosphinic acid |
InChI |
InChI=1S/C9H21O2P/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3,(H,10,11) |
Clé InChI |
GKAMSGCCXBMNBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCP(=O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
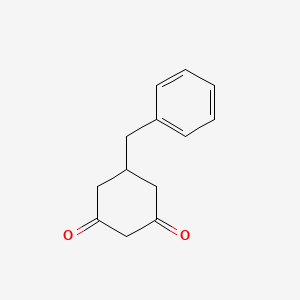

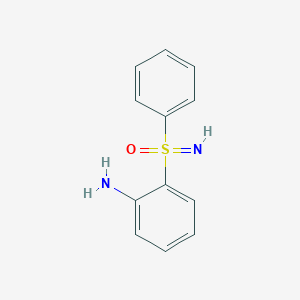
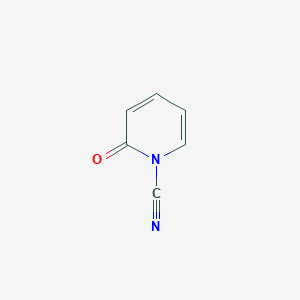
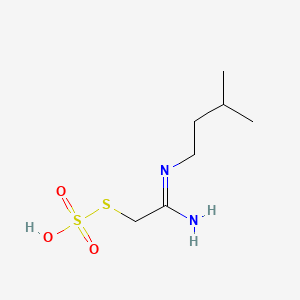
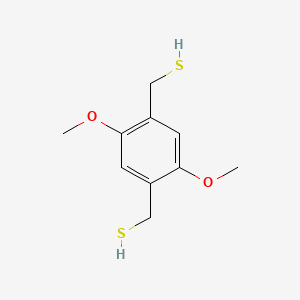

![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

